molecular formula C21H17ClN4O3 B6091865 3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine

3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B6091865
M. Wt: 408.8 g/mol
InChI Key: ILEQQJSAMBYGSJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a methoxybenzoyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using furan-2-boronic acid or furan-2-iodide.

    Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as a building block in the synthesis of more complex organic molecules.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-amine: Lacks the furan and methoxybenzoyl groups, resulting in different chemical properties and applications.

    3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-amine:

    3-(Furan-2-YL)-1H-1,2,4-triazol-5-amine: Lacks the chlorophenyl and methoxybenzoyl groups, affecting its chemical behavior and applications.

Uniqueness

The unique combination of functional groups in 3-(4-Chlorophenyl)-N-[(furan-2-YL)methyl]-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine imparts specific chemical properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its potential in medicinal chemistry, materials science, and other fields.

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-17-10-6-15(7-11-17)20(27)26-21(23-13-18-3-2-12-29-18)24-19(25-26)14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQQJSAMBYGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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